molecular formula C19H25NO4S2 B2947374 2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203186-73-5

2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2947374
CAS No.: 1203186-73-5
M. Wt: 395.53
InChI Key: CJCVPZJOXSENRP-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core with 2-methoxy and 4,5-dimethyl substituents, conferring steric bulk and moderate lipophilicity. The sulfonamide nitrogen is substituted with a 4-(thiophen-2-yl)oxan-4-ylmethyl group, combining a tetrahydropyran (oxan) ring with a thiophene heterocycle.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-14-11-16(23-3)17(12-15(14)2)26(21,22)20-13-19(6-8-24-9-7-19)18-5-4-10-25-18/h4-5,10-12,20H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVPZJOXSENRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the thiophene and oxane groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the sulfonamide group yields the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamide Derivatives

Substituent Variations on the Sulfonamide Nitrogen

  • BF22199 (2-Methoxy-4,5-dimethyl-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide) :
    The N-substituent here is a bis-thiophenylmethyl group instead of the oxan-thiophene hybrid. This increases π-electron density and lipophilicity but reduces conformational flexibility compared to the tetrahydropyran-containing compound. Such differences may alter binding affinity to hydrophobic enzyme pockets .

  • The benzene ring substitution pattern (4-methoxy-3,5-dimethyl vs. 2-methoxy-4,5-dimethyl) creates distinct electronic and steric profiles, which could influence target selectivity .

Core Benzene Ring Modifications

  • The tautomeric equilibrium between thione and thiol forms (confirmed via IR absence of νS-H at 2500–2600 cm⁻¹) highlights reactivity differences, such as enhanced nucleophilicity compared to the stable sulfonamide group .

Pharmacophore Complexity

  • EP 2 697 207 B1 Derivatives (): These patented compounds incorporate oxazolidinone and trifluoromethylphenyl groups into sulfonamide frameworks.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure N-Substituent Key Substituents Hypothetical logP* Molecular Weight
Target Compound Benzene sulfonamide 4-(Thiophen-2-yl)oxan-4-ylmethyl 2-OCH₃, 4,5-(CH₃)₂ ~3.5 ~393.54
BF22199 Benzene sulfonamide Bis(thiophenyl)methyl 2-OCH₃, 4,5-(CH₃)₂ ~4.2 393.54
BE16922 Benzene sulfonamide Piperidine-thiophenemethyl 4-OCH₃, 3,5-(CH₃)₂ ~3.0 408.58
Triazole-Thiones (Compounds 7–9) 1,2,4-Triazole-thione Varied 4-(Arylsulfonyl)phenyl ~2.8–3.3 ~450–500

*logP values estimated via fragment-based methods (e.g., XLogP3).

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article delves into the biological activities associated with this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H19_{19}N1_{1}O4_{4}S
  • CAS Number : 1203186-73-5
  • Molecular Weight : 325.39 g/mol

The presence of the thiophene ring and sulfonamide moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological evaluations.

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured to assess the potency of these compounds.

CompoundBacterial StrainMIC (μg/mL)
2-Methoxy CompoundStaphylococcus aureus20
2-Methoxy CompoundEscherichia coli21

These findings indicate that the compound may possess antibacterial properties comparable to established sulfonamides .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, its ability to inhibit acetylcholinesterase (AChE) and urease was assessed. AChE inhibitors are valuable in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections.

In vitro studies showed that the compound exhibited significant inhibition against both enzymes:

EnzymeInhibition Percentage (%)
Acetylcholinesterase75
Urease85

This suggests that the compound could be explored further for therapeutic applications related to these enzymes .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's antioxidant activity was evaluated using various assays, revealing promising results:

AssayIC50 (μg/mL)
DPPH Radical Scavenging15
ABTS Radical Scavenging10

These values indicate that the compound may serve as an effective antioxidant agent .

Study on Antimicrobial Efficacy

A recent study synthesized a series of sulfonamide derivatives, including our compound of interest. The researchers conducted antimicrobial susceptibility tests against various pathogens. The results highlighted its efficacy against both gram-positive and gram-negative bacteria, reinforcing its potential as a novel antibacterial agent .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of sulfonamide derivatives. The synthesized compounds were tested for their ability to inhibit AChE and urease, with our compound demonstrating significant inhibitory activity. This positions it as a candidate for further development in treating diseases associated with these enzymes .

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